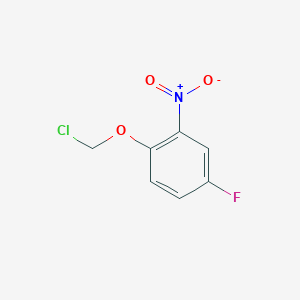
1-(Chloromethoxy)-4-fluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of a chloromethoxy group, a fluorine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Chloromethoxy)-4-fluoro-2-nitrobenzene typically involves the chloromethylation of 4-fluoro-2-nitrobenzene. This process can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(Chloromethoxy)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using chemical reductants such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethoxy group, to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Chloromethoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique functional groups contribute to the desired properties of the final products.
Mécanisme D'action
The mechanism of action of 1-(Chloromethoxy)-4-fluoro-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity and stability, facilitating its interaction with hydrophobic regions of biological membranes or proteins. The chloromethoxy group can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
1-(Chloromethoxy)-4-fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-(Chloromethoxy)-4-nitrobenzene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluoro-2-nitroanisole: Contains a methoxy group instead of a chloromethoxy group, affecting its nucleophilicity and reaction pathways.
1-(Chloromethoxy)-2-nitrobenzene: The position of the nitro group influences the compound’s electronic properties and reactivity.
The presence of the fluorine atom in this compound distinguishes it from these similar compounds, contributing to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H5ClFNO3 |
|---|---|
Poids moléculaire |
205.57 g/mol |
Nom IUPAC |
1-(chloromethoxy)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c8-4-13-7-2-1-5(9)3-6(7)10(11)12/h1-3H,4H2 |
Clé InChI |
NNAMNTKUIKGWLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)[N+](=O)[O-])OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




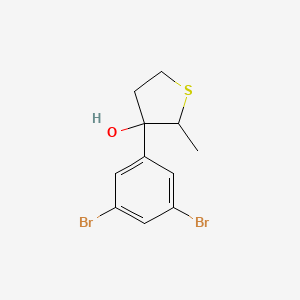
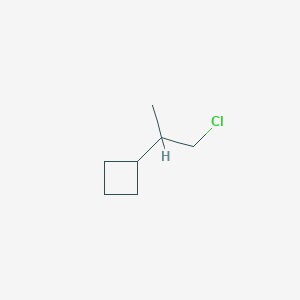
![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
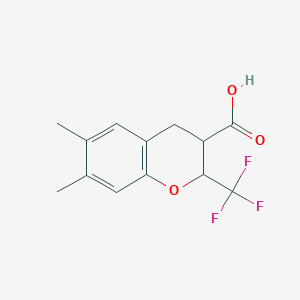
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
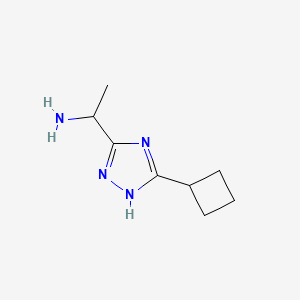
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
